4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinazoline fumarate
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Overview
Description
4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinazoline fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, a methoxyphenoxy group, and a piperazinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinazoline fumarate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated quinazoline intermediate with 3-methoxyphenol under basic conditions.
Attachment of the Piperazinyl Moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine, typically under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinazoline fumarate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The piperazinyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinones, dihydroquinazolines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinazoline fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinazoline fumarate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenoxy group and piperazinyl moiety contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinazoline
- 4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinoline
- 4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)benzimidazole
Uniqueness
4-(3-Methoxyphenoxy)-2-(4-methyl-1-piperazinyl)quinazoline fumarate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core is particularly significant for its potential therapeutic applications, while the methoxyphenoxy and piperazinyl groups enhance its versatility and reactivity in various chemical reactions.
Properties
CAS No. |
129112-66-9 |
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Molecular Formula |
C24H26N4O6 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(3-methoxyphenoxy)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H22N4O2.C4H4O4/c1-23-10-12-24(13-11-23)20-21-18-9-4-3-8-17(18)19(22-20)26-16-7-5-6-15(14-16)25-2;5-3(6)1-2-4(7)8/h3-9,14H,10-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MPJVEQDCIPNMTQ-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC(=C4)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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